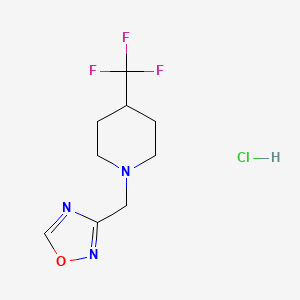![molecular formula C18H18N4O3 B2899141 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide CAS No. 1203204-82-3](/img/structure/B2899141.png)
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmaceutical Research
Derivatives of 2,5-dioxopyrrolidin-1-yl compounds have been explored for their potential in pharmaceutical research, particularly in the development of new anticonvulsants . The hybrid structure of these compounds may offer new pathways for treating epilepsy and other seizure-related disorders.
Polymer Science
Studies have investigated derivatives of 2,5-dioxopyrrolidin-1-yl for applications in electrochemical and optoelectronic properties of polymers. These compounds could be used to enhance the performance of polymers used in various industrial applications.
Organic Synthesis
The unique structural fragments of these compounds, such as an activated double bond and an imide group, make them valuable in organic synthesis . They can serve as building blocks for creating complex molecular structures.
Chemical Reagents
Some derivatives are used as chemical reagents in various reactions, including recyclization processes to synthesize new compounds with potential biological activity .
Material Science
Biochemical Research
Given their structural complexity, these compounds could be used in biochemical research to study protein interactions or as probes to understand biological pathways .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact withChinese hamster ovary cells to improve monoclonal antibody production .
Mode of Action
It has been observed that the compound can suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Biochemical Pathways
The compound appears to affect the biochemical pathways involved in monoclonal antibody production . It increases the cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate, which are crucial for cell metabolism and energy production .
Pharmacokinetics
Similar compounds have shown high metabolic stability on human liver microsomes .
Result of Action
The compound has been found to increase monoclonal antibody production in Chinese hamster ovary cells. It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Propiedades
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-15(11-21-16(24)9-10-17(21)25)19-18-13-7-4-8-14(13)20-22(18)12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMYFUFADDRNMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)CN4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2899061.png)

![2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2899065.png)
![3,4,5-trimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2899069.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2899072.png)
![2-[3-(4-Methoxyphenyl)-4-(1-methylvinyl)isoxazol-5-yl]propan-2-ol](/img/structure/B2899074.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-phenylethyl)acetamide](/img/structure/B2899075.png)



![3,4,5,6-tetrachloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2899081.png)